

Limit of detection (LOD) and quantification (LOQ) for Pyrimethamine analysis.

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Compound of Interest		
Compound Name:	Pyrimethamine-d3	
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A Comparative Guide to Analytical Methods for Pyrimethamine Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Pyrimethamine, a crucial antiparasitic agent. Key performance metrics, namely the Limit of Detection (LOD) and Limit of Quantification (LOQ), are presented alongside detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: LOD and LOQ

The sensitivity of an analytical method is determined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and its Limit of Quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Pyrimethamine analysis using different analytical techniques.



Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Matrix
LC-MS	0.69 ng/mL[1][2]	2.29 ng/mL[1][2]	Pharmaceutical Formulation
LC-MS/MS	0.52 ng/mL	1.12 ng/mL	Human Plasma
UHPLC-MS/MS	Not explicitly stated	2 ng/mL	Human Plasma[3]
RP-HPLC	0.49 μg/mL	1.51 μg/mL	Pharmaceutical Dosage Forms
RP-HPLC	0.069 μg/mL	0.21 μg/mL	Pharmaceutical Dosage Forms
HPTLC	14.15 ng/band	43.07 ng/band	Bulk Drug
Enzyme Inhibition Assay	30 μg/L	Not explicitly stated	Plasma
Spectrophotometry	Not explicitly stated	Beer's law obeyed: 0.62-7.5 μg/mL	Pharmaceutical and Urine Samples

Experimental Protocols Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and accurate LC-MS method has been developed for the simultaneous determination of Pyrimethamine and Sulfadoxine in pharmaceutical formulations.

- Instrumentation: A liquid chromatograph coupled with a mass spectrometer.
- Column: Phenomenex C18 (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (75:25 v/v) at pH 2.5.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 μL.



- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For the analysis of Pyrimethamine in human plasma, a highly sensitive UHPLC-MS/MS method has been validated, which is particularly useful for pharmacokinetic studies requiring small sample volumes.

- Instrumentation: Waters I class UPLC coupled with a Sciex Triple Quad 6500+ Mass Spectrometer.
- Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 0.8 mL/min.
- Sample Preparation: Protein precipitation from 5 μL plasma samples using acetonitrile.
- Ionization: Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for Pyrimethamine was m/z 249 → 233.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods offer a robust and widely accessible approach for the quantification of Pyrimethamine in pharmaceutical dosage forms.

Method A:

- Instrumentation: Agilent HPLC system.
- Column: Waters X Bridge C18 (150 x 4.6 mm, 5 μm).



Mobile Phase: A mixture of phosphate buffer and acetonitrile (70:30 v/v).

• Flow Rate: 0.9 mL/min.

Detection: UV at 224 nm.

Method B:

Instrumentation: Not specified.

Column: Hypersil BDS C18 (250 × 4.6 mm; 4 μm).

Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v).

• Flow Rate: 1 mL/min.

· Detection: UV at 237 nm.

High-Performance Thin-Layer Chromatography (HPTLC)

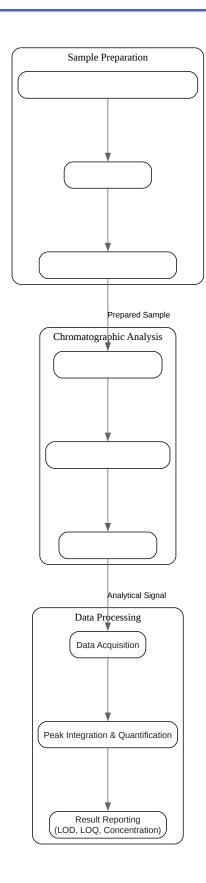
A validated HPTLC method provides a simple and precise option for the simultaneous analysis of Pyrimethamine and Sulphadoxine in bulk drugs and tablets.

- Stationary Phase: Precoated silica gel 60F 254 TLC plates.
- Mobile Phase: Chloroform-n-butanol-acetone (6:1.5:2, v/v/v).
- Detection: Densitometric evaluation at 254 nm.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of Pyrimethamine using chromatographic methods.





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Caption: General workflow for Pyrimethamine analysis.



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